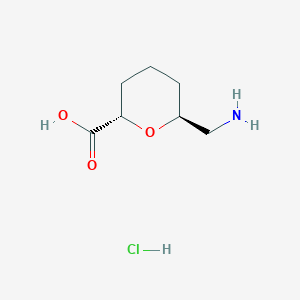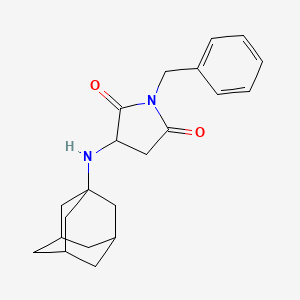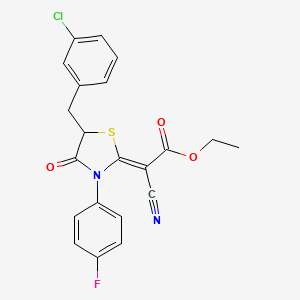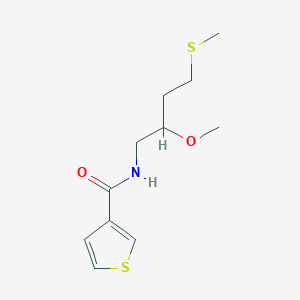![molecular formula C15H17F2N5O2S2 B2418197 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide CAS No. 886941-92-0](/img/structure/B2418197.png)
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C15H17F2N5O2S2 and its molecular weight is 401.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Glutaminase Inhibitors for Cancer Treatment
Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related to the compound of interest, has shown that these molecules serve as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). GLS inhibition is considered a therapeutic target in oncology, as it plays a critical role in the metabolic reprogramming of cancer cells. Structure-activity relationship (SAR) studies have identified truncated analogs with similar potency to BPTES but with improved solubility, offering new avenues for cancer treatment. One analog demonstrated significant in vitro and in vivo activity against human lymphoma B cells, highlighting the therapeutic potential of these compounds in oncology (Shukla et al., 2012).
Structural and Chemical Analysis
The title compound's structural relatives, including tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5carbamate, have been analyzed for their chemical properties. Studies focusing on bond lengths and angles have indicated strong interactions between the sulfonyl group and the thiadiazole ring. These findings contribute to a deeper understanding of the chemical behavior and potential reactivity of these compounds, which is crucial for their application in various scientific domains (Pedregosa et al., 1996).
Antimicrobial Activities
Investigations into related 1,3,4-thiadiazole derivatives have revealed their potential antimicrobial activities. Specific compounds synthesized from key intermediates like 2-cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide have shown promising antimicrobial properties. These studies contribute to the ongoing search for new antimicrobial agents, highlighting the versatility of thiadiazole derivatives in combating microbial resistance (Gouda et al., 2010).
Novel Syntheses and Characterizations
Research on the synthesis and pharmacological evaluation of various 1,3,4-oxadiazole and acetamide derivatives demonstrates the breadth of applications for thiadiazole-related compounds. These studies provide insights into the design and synthesis of new molecules with potential antibacterial and enzymatic inhibition activities. The development of these compounds involves detailed structural characterization and evaluation of their biological activities, underscoring the compound's significance in medicinal chemistry and drug design (Nafeesa et al., 2017).
Wirkmechanismus
While the exact mechanism of action for this compound is not known, it’s worth noting that bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases. Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .
Eigenschaften
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N5O2S2/c1-15(2,3)20-12(24)19-13-21-22-14(26-13)25-7-11(23)18-10-5-4-8(16)6-9(10)17/h4-6H,7H2,1-3H3,(H,18,23)(H2,19,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXBSERTCBZTRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2418122.png)

![7-chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2418124.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2418125.png)

![8-{2-[(4-chlorophenyl)methylidene]hydrazin-1-yl}-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2418127.png)

![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418131.png)
![6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2418133.png)
![1-Amino-2-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid hydrochloride](/img/structure/B2418134.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2418135.png)
![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2418136.png)
